Cas no 2764-83-2 (1-ethenyl-1H-1,2,4-triazole)

1-Ethenyl-1H-1,2,4-triazole is a heterocyclic organic compound featuring a triazole ring with an ethenyl substituent. This structure imparts reactivity suitable for polymerization and functionalization, making it valuable in synthetic chemistry applications. Its unsaturated vinyl group allows for copolymerization with other monomers, enabling the modification of material properties such as thermal stability and chemical resistance. The triazole moiety contributes to coordination capabilities, potentially useful in catalysis or metal-organic frameworks. The compound’s balanced polarity and stability under moderate conditions facilitate its use in pharmaceutical intermediates and agrochemical synthesis. Handling requires standard precautions for reactive organics, including inert atmosphere storage to prevent premature polymerization.
1-ethenyl-1H-1,2,4-triazole structure
1-ethenyl-1H-1,2,4-triazole structure
Product Name:1-ethenyl-1H-1,2,4-triazole
CAS No:2764-83-2
MF:C4H5N3
MW:95.1025998592377
CID:240167
PubChem ID:565261
Update Time:2025-05-28

1-ethenyl-1H-1,2,4-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole,1-ethenyl-
    • 1-ethenyl-1,2,4-triazole
    • 1-VINYL-1,2,4-TRIAZOLE
    • 1-vinyl-1H-1,2,4-triazole
    • 1-vinyltriazole
    • N-vinyl-1,2,4-triazole
    • 1-ethenyl-1H-1,2,4-triazole
    • 1-ethenyl-1, 2, 4-triazole
    • 1-Vinyl-1,2,4-triazole, >=97.0%
    • CS-0236583
    • 1H-1,2,4-Triazole, 1-vinyl-
    • AKOS015898231
    • J-016839
    • DTXSID60340499
    • 70234-95-6
    • 1-Vinyl-1H-1,2,4-triazole #
    • 2764-83-2
    • EN300-1719548
    • G85646
    • VTri cpd
    • DTXCID30291580
    • MDL: MFCD00674553
    • Inchi: 1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2
    • InChI Key: ITUNZCVRYICLQM-UHFFFAOYSA-N
    • SMILES: N1(C=C)C=NC=N1

Computed Properties

  • Exact Mass: 95.04830
  • Monoisotopic Mass: 95.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 71.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.099 g/mL at 20 °C(lit.)
  • Boiling Point: 188.4°C at 760 mmHg
  • Flash Point: 67.7°C
  • Refractive Index: n20/D 1.511
  • PSA: 30.71000
  • LogP: 0.37860

1-ethenyl-1H-1,2,4-triazole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • FLUKA BRAND F CODES:10
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1-ethenyl-1H-1,2,4-triazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-ethenyl-1H-1,2,4-triazole Pricemore >>

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